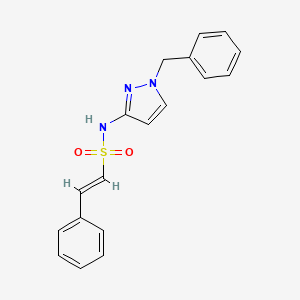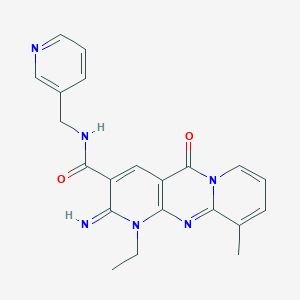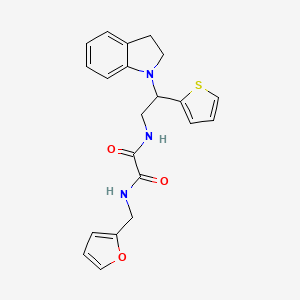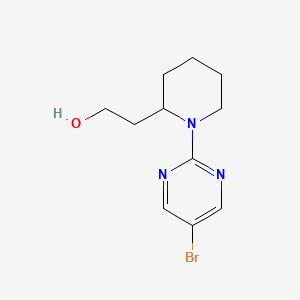
(E)-N-(1-benzylpyrazol-3-yl)-2-phenylethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-N-(1-benzylpyrazol-3-yl)-2-phenylethenesulfonamide” is a compound that falls under the category of pyrazoles . Pyrazoles are a class of five-membered heterocycles that consist of three carbon atoms and two nitrogen atoms in adjacent positions . They are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .
Synthesis Analysis
The synthesis of pyrazoles, including “(E)-N-(1-benzylpyrazol-3-yl)-2-phenylethenesulfonamide”, often involves traditional procedures . For instance, 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine were synthesized using a specific scheme and evaluated for antitumor potential .Molecular Structure Analysis
The molecular structure of pyrazoles, including “(E)-N-(1-benzylpyrazol-3-yl)-2-phenylethenesulfonamide”, is characterized by a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis
Pyrazoles, including “(E)-N-(1-benzylpyrazol-3-yl)-2-phenylethenesulfonamide”, are known to exhibit a variety of chemical reactions . For instance, 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives were synthesized and evaluated for their inhibitory activity toward sodium glucose co-transporter 1 (SGLTs) .Physical And Chemical Properties Analysis
Pyrazoles, including “(E)-N-(1-benzylpyrazol-3-yl)-2-phenylethenesulfonamide”, are weak bases, with a pKb of 11.5 (pKa of the conjugated acid 2.49 at 25°C) . They are often crystalline and colorless in nature .Wissenschaftliche Forschungsanwendungen
Antimycobacterial Activity
The compound has been studied for its potential in treating mycobacterial infections, such as tuberculosis. Derivatives of this compound have shown good to moderate antibacterial activity against strains like Mycobacterium tuberculosis H37Ra, suggesting its promise as a lead compound for developing new antimycobacterial drugs .
Antibacterial Properties
Beyond mycobacteria, the compound’s derivatives have also been tested against a range of other bacteria, including Escherichia coli, Pseudomonas fluorescence, Staphylococcus aureus, and Bacillus subtilis. The results indicate that these derivatives could be optimized further for broader antibacterial applications .
Chemical Synthesis
The compound serves as a key intermediate in the synthesis of various quinoline derivatives. These derivatives are synthesized through reactions like the Bestmann-Ohira reaction, which are pivotal in the development of new pharmacophores with potential therapeutic applications .
Biological Activity Spectrum
Quinoline derivatives, for which this compound is a precursor, are known to possess a broad spectrum of biological activities. These include antimalarial, antiviral, anticancer, and anti-inflammatory properties, making the compound a valuable starting point for the synthesis of bioactive molecules .
Pharmacophore Development
The compound’s structure allows for the creation of two or more bioactive pharmacophore scaffolds within a single molecule. This approach is crucial in the discovery of new lead compounds for various therapeutic areas .
Wirkmechanismus
Zukünftige Richtungen
Given the broad spectrum of biological activities exhibited by pyrazoles, there is significant interest in further studying these compounds, including “(E)-N-(1-benzylpyrazol-3-yl)-2-phenylethenesulfonamide”, for potential therapeutic applications . This includes the development of new synthetic methods and the exploration of their biological activities .
Eigenschaften
IUPAC Name |
(E)-N-(1-benzylpyrazol-3-yl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-24(23,14-12-16-7-3-1-4-8-16)20-18-11-13-21(19-18)15-17-9-5-2-6-10-17/h1-14H,15H2,(H,19,20)/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSMFNWFUBDUSX-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,7,7-trimethyl-4-(4-pyridinyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2878702.png)

![Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate](/img/structure/B2878704.png)

![2-Thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazole-6-carboxylic acid](/img/structure/B2878707.png)
![3-Benzyl-8-((2-chlorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2878708.png)
![2-[[2-(3-Bromophenyl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid](/img/structure/B2878710.png)

![Pyrrolo[2,1-b]thiazole-3,5(2H,6H)-dione, dihydro-](/img/structure/B2878717.png)
![Ethyl oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetate](/img/structure/B2878720.png)

![[6-(2,2,2-Trifluoroethoxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B2878723.png)

![2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B2878725.png)